molecular formula C10H12 B14619569 Dec-1-ene-3,5-diyne CAS No. 57365-51-2

Dec-1-ene-3,5-diyne

Cat. No.: B14619569
CAS No.: 57365-51-2
M. Wt: 132.20 g/mol
InChI Key: UTQSGNPQXHKLFI-UHFFFAOYSA-N
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Description

Dec-1-ene-3,5-diyne is a chemical compound featuring an enediyne motif, a structure characterized by a double bond (ene) conjugated between two alkyne units (diynes). This arrangement is of significant interest in medicinal chemistry and chemical biology . The 1,5-diyne-3-ene system is a hallmark of a class of potent antitumor natural products known as enediynes, which include dynemicins and calicheamicins . The biological activity of these compounds is derived from the ability of the enediyne core to undergo Bergman cycloaromatization, a reaction that generates a highly reactive diradical species capable of causing double-strand DNA cleavage . This DNA-damaging mechanism is a key area of study for the development of new anticancer agents and payloads for antibody-drug conjugates (ADCs) . Beyond its biological relevance, the enediyne structure is a valuable building block in synthetic organic chemistry. It serves as a precursor for the construction of complex polyaromatic hydrocarbons (PAHs) through cyclization reactions and is a versatile substrate in catalytic hydrofunctionalization reactions, such as hydroboration and hydrosilylation . These transformations are used to create functionalized enynes and dienes, which are important intermediates in materials science and the synthesis of fine chemicals . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57365-51-2

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

dec-1-en-3,5-diyne

InChI

InChI=1S/C10H12/c1-3-5-7-9-10-8-6-4-2/h3H,1,4,6,8H2,2H3

InChI Key

UTQSGNPQXHKLFI-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC#CC=C

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Dec 1 Ene 3,5 Diyne

Cycloaromatization Reactions: The Bergman Cyclization and Related Pathways

The most prominent reaction of the enediyne functional group is the Bergman cyclization, a thermal rearrangement that produces a highly reactive diradical species. wikipedia.orgwikidoc.org This transformation is the cornerstone of the biological activity of naturally occurring enediyne antibiotics. spbu.ru

The Bergman cyclization is an electrocyclization reaction where the enediyne core, such as that in Dec-1-ene-3,5-diyne, rearranges to form a 1,4-didehydroaromatic species, commonly known as a p-benzyne diradical. nih.govacs.org This process is thermally induced, with the required temperature depending significantly on the structure of the enediyne. Acyclic enediynes, like the parent (Z)-hex-3-ene-1,5-diyne, often require high temperatures (over 200°C) for the reaction to proceed. wikipedia.orgwikidoc.org

However, incorporating the enediyne moiety into a cyclic structure, particularly a 10-membered ring like in cyclodeca-3-ene-1,5-diyne, can dramatically lower the activation temperature due to increased ring strain in the reactant. wikipedia.orgwikidoc.org In such strained systems, the cyclization can occur at physiologically relevant temperatures (e.g., 37°C). wikipedia.orgwikidoc.org The critical factor influencing reactivity is the distance between the two alkyne carbons (C1 and C6 in the hex-3-ene-1,5-diyne framework); cyclization becomes spontaneous when this distance is below approximately 3.20 Å. nih.gov

The general mechanism for the Bergman cyclization is depicted below, showing the transformation from a generic enediyne to a p-benzyne diradical.

Scheme 1: General Bergman Cyclization of an Enediyne to a p-Benzyne Diradical.

The product of the Bergman cyclization is a p-benzyne diradical, a short-lived and highly reactive intermediate. wikipedia.orgwikidoc.org This species has two radical centers on a benzene (B151609) ring, poised to react with their surroundings. researchgate.net The typical and most studied reaction pathway for these diradicals is hydrogen atom abstraction. cienciapr.org In a biological context, such as with enediyne antibiotics like calicheamicin, the diradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-stranded DNA cleavage and ultimately cell death. wikipedia.orgnih.gov In a laboratory setting, any suitable hydrogen donor, such as 1,4-cyclohexadiene, can be used to quench the diradical, resulting in the formation of a stable benzene derivative. wikipedia.orgwikidoc.org The diradical generated from 3,4-benzocyclodec-3-ene-1,5-diyne has also been shown to initiate the radical polymerization of monomers like methacrylates. nih.gov

While the radical pathway is common, p-benzyne diradicals can also be intercepted through non-radical mechanisms, most notably by nucleophilic addition. acs.orgnih.gov This reaction provides a novel method for attaching nucleophiles, such as halides, to an aromatic ring without the need for activating substituents. researchgate.net The process involves the cycloaromatization of the enediyne to the p-benzyne diradical as the rate-limiting step, followed by a rapid addition of the nucleophile to form a substituted phenyl anion. cienciapr.orgnih.govescholarship.org This highly basic anion is then protonated by a weak acid source in the medium to yield the final functionalized aromatic product. cienciapr.orgescholarship.org

Kinetic studies on model enediynes like cyclodeca-1,5-diyn-3-ene and cyclohexeno cienciapr.orgnova.educyclodeca-1,5-diyne-3-ene confirm that the reaction rate is first-order in the enediyne and zero-order in the nucleophile, supporting that the initial cyclization is the slow step. escholarship.orgacs.org While calculations in the gas phase suggest the nucleophilic addition has no activation barrier, in solution, a barrier is created by the energy required for the desolvation of the anionic nucleophile. cienciapr.orgnih.govnova.edu

The reactivity of various nucleophiles has been measured through competition experiments, establishing an order of reactivity.

Table 1: Relative Reactivity of Nucleophiles in Trapping the p-Benzyne Diradical

Nucleophile Relative Reactivity Order
Iodide (I⁻) Highest
Thiocyanate (NCS⁻) > Bromide (Br⁻)
Bromide (Br⁻) ~ Azide (N₃⁻)
Azide (N₃⁻) ≥ Cyanide (NC⁻)
Cyanide (NC⁻) > Chloride (Cl⁻)
Chloride (Cl⁻) > Acetate (AcO⁻)
Acetate (AcO⁻) Lowest

This reactivity scale is not intrinsic but reflects the ease of desolvation, with smaller, more highly solvated ions reacting more slowly. cienciapr.orgacs.org

Automerization is a rearrangement reaction that results in a degenerate form of the starting material, where the product is structurally identical but with the atoms scrambled. acs.orgnih.gov Enediyne systems can undergo automerization via the formation and subsequent reversible reaction of a p-benzyne intermediate. nih.govacs.org

A clear example is the automerization of cyclohexeno cienciapr.orgnova.educyclodeca-1,5-diyne-3-ene. acs.orgfigshare.comnih.gov When this compound is heated in the absence of an effective nucleophile (e.g., with NaNO₃), it appears to remain unchanged. acs.orgresearchgate.net However, it is undergoing a reversible Bergman cyclization to form a symmetric p-benzyne diradical, which then reverts to the starting enediyne structure, but with the positions of the atoms interchanged. acs.orgnih.govfigshare.com This process is only revealed when the reaction is performed in the presence of a trapping agent like lithium iodide, which captures the diradical intermediate, leading to product formation and consumption of the starting material. acs.orgresearchgate.net This demonstrates that the enediyne is in dynamic equilibrium with its p-benzyne diradical, which serves as the intermediate for the automerization process. acs.org

Hydrofunctionalization Reactions of Enediynes and Diynes

Hydrofunctionalization, the addition of a Y-H bond across a carbon-carbon multiple bond, is a powerful, atom-economical method for synthesizing functionalized molecules. mdpi.com For conjugated 1,3-diynes, this reaction is challenging due to issues of regio- and stereocontrol, as addition can occur at multiple sites. mdpi.comresearchgate.net

Catalytic hydroboration is a key hydrofunctionalization reaction that introduces a boron moiety into a molecule, creating a versatile synthetic intermediate. rsc.org For 1,3-diynes, metal-catalyzed hydroboration can be controlled to produce various boryl-functionalized enynes with high selectivity. researchgate.netacs.org

Recent research has shown that cobalt catalysts are effective for the regiodivergent hydroboration of 1,3-diynes using pinacolborane (HBpin). researchgate.netacs.org The regioselectivity of the boron addition can be directed by the choice of bisphosphine ligand. researchgate.netacs.org

Using Xantphos as the ligand, the hydroboration of 1,3-diynes with a Co(acac)₂ catalyst selectively yields enynylboronates where the boron atom adds to the internal carbon of the diyne unit. researchgate.netacs.org This is believed to proceed through a cobalt-hydride intermediate. researchgate.netacs.org

Conversely, using dppf as the ligand under similar conditions directs the boron addition to the external carbon of the diyne. researchgate.net This pathway is thought to involve a cobalt-boryl intermediate. researchgate.net

Ruthenium catalysts, such as [RuHCl(CO)(PPh₃)₃], have also been employed for the hydroboration of symmetrical 1,4-diaryl-substituted 1,3-diynes, leading to syn-addition of the borane (B79455) to the internal carbon atoms of the diyne with complete regio- and stereocontrol. mdpi.comrsc.org

Table 2: Summary of Catalytic Systems for Hydroboration of 1,3-Diynes

Catalyst System Reagent Regioselectivity Proposed Intermediate
Co(acac)₂ / Xantphos HBpin Boron adds to internal carbon Cobalt-hydride
Co(acac)₂ / dppf HBpin Boron adds to external carbon Cobalt-boryl
[RuHCl(CO)(PPh₃)₃] HBpin Boron adds to internal carbon Ruthenium-hydride

Data sourced from studies on various 1,3-diyne substrates. mdpi.comrsc.orgresearchgate.netacs.org

Regio- and Stereoselectivity in Hydroelementation

Hydroelementation involves the addition of an E-H bond (where E is a heteroatom like B, Si, N, etc.) across one of the unsaturated bonds of the this compound framework. The control of regio- and stereoselectivity in these reactions is a critical challenge due to the multiple potential sites of reaction (1,2-, 3,4-, or 1,4-monoadditions) and the possibility of double additions. mdpi.comresearchgate.net The outcome of these reactions is highly dependent on the nature of the reactants, the catalyst employed, and the reaction conditions. mdpi.com

In the context of hydroboration of conjugated 1,3-diynes, non-catalytic methods using sterically hindered boranes like disiamylborane (B86530) have shown high regio- and stereoselectivity. rsc.org For instance, the monohydroboration of symmetrical dialkyl-substituted 1,3-diynes proceeds with the boryl group adding to the external carbon atom of the diyne system. rsc.org Subsequent protonolysis with acetic acid yields the corresponding (Z)-enyne. rsc.org

Transition metal-catalyzed hydroboration offers complementary selectivity. For example, using the ruthenium(II) hydride complex [RuHCl(CO)(PPh₃)₃] as a catalyst for the hydroboration of symmetrical 1,4-diaryl-substituted 1,3-diynes with pinacolborane results in the syn-addition of the B-H bond across one of the triple bonds. mdpi.com In this case, the boron atom attaches to the less sterically hindered internal carbon atom of the diyne system, leading to 2-boryl-substituted 1,3-enynes with complete regio- and stereocontrol. mdpi.com

Hydrosilylation of 1,3-diynes can also be controlled to achieve high selectivity. For example, cobalt complexes, particularly those with bis(phosphine) ligands like dppp-CoCl₂, have been shown to be highly effective for the monohydrosilylation of 1,3-diynes. researchgate.net These reactions afford (E)-2-silyl-1,3-enynes through syn-addition at the internal carbon of the diyne unit with excellent regio- and stereoselectivity. researchgate.net Similarly, titania-supported platinum catalysts can selectively produce monosilylated enynes or disilylated dienes depending on the stoichiometry and the nature of the diyne substrate, with exclusive E-stereochemistry. mdpi.com

Hydroamination, the addition of an N-H bond, is another important hydroelementation reaction. acs.orglibretexts.org Late transition metals like palladium and ruthenium are often used as catalysts due to their functional group tolerance and the milder conditions required. acs.org The regioselectivity of hydroamination, whether it follows a Markovnikov or anti-Markovnikov pathway, is a key consideration. libretexts.org For terminal alkynes, rhodium catalysts have been used to achieve anti-Markovnikov addition of secondary amines. acs.org

ReactionCatalyst/ReagentSelectivityProduct
HydroborationDisiamylboraneHigh regio- and stereoselectivity(Z)-Enyne
Hydroboration[RuHCl(CO)(PPh₃)₃] / HBpinComplete regio- and stereocontrol (syn-addition)2-Boryl-substituted 1,3-enyne
Hydrosilylationdppp-CoCl₂High regio- and stereoselectivity (syn-addition)(E)-2-Silyl-1,3-enyne
HydrosilylationTitania-supported PlatinumHigh stereo- and regioselectivity (syn-addition)Monosilylated enyne or disilylated diene
HydroaminationRhodium complex / P(p-MeOC₆H₄)₃Anti-Markovnikov additionAmine

Mechanisms of Transition Metal-Catalyzed Hydroelementation (e.g., Palladium, Cobalt, Ruthenium)

The mechanisms of transition metal-catalyzed hydroelementation reactions of diynes are diverse and depend on the metal, ligands, and substrates involved.

Ruthenium-Catalyzed Hydroboration: A proposed mechanism for the hydroboration of 1,3-diynes catalyzed by [Ru(CO)Cl(H)(PPh₃)₃] involves the initial insertion of the diyne into the Ru-H bond of the catalyst. rsc.org This forms a but-3-en-1-yn-3-yl complex. rsc.org Subsequently, a σ-bond metathesis between the Ru-C bond and the B-H bond of pinacolborane occurs, followed by the elimination of the boryl-substituted enyne product and regeneration of the active ruthenium hydride catalyst. rsc.org

Cobalt-Catalyzed Hydrosilylation: While a detailed mechanism for the cobalt-catalyzed hydrosilylation of this compound is not explicitly detailed in the provided search results, related cobalt-catalyzed reactions provide insight. For instance, dual photoredox and cobalt catalysis can be used for [2+2+2]-cycloadditions of enediynes, which involves the generation of low-valent cobalt species. researchgate.net It is plausible that a similar low-valent cobalt species is involved in the hydrosilylation, facilitating the oxidative addition of the Si-H bond and subsequent steps.

Palladium-Catalyzed Hydroamination: The mechanism for palladium-catalyzed hydroamination can vary. nih.gov One common pathway involves the coordination of the alkyne to a Lewis acidic palladium(II) species, which activates the alkyne for nucleophilic attack by the amine. libretexts.org For dienes, a mechanism involving a [Pd(allyl)Cl]₂ catalyst likely proceeds through a pathway similar to that of vinylarene hydroamination. nih.gov In some cases, the reaction may proceed via the formation of a palladium hydride species through oxidative addition of an acid, followed by migratory insertion of the alkyne into the Pd-H bond. acs.org

General Mechanistic Pathways for Hydroamination: Four general pathways for late transition metal-catalyzed hydroamination have been proposed: acs.org a) Activation of the C-C multiple bond by π-coordination to a Lewis-acidic metal complex, followed by nucleophilic attack of the amine. b) Initial formation of a metal-nitrogen bond, followed by insertion of the alkyne into the M-N bond. c) Initial formation of a metal-hydride, followed by migratory insertion of the alkyne into the M-H bond. d) Rearrangement of an initially formed η²-alkyne-metal species into a vinylidene complex, which is then attacked by the amine nucleophile.

Annulation and Cyclization Reactions Involving this compound Motifs

The conjugated π-system of this compound makes it an excellent substrate for annulation and cyclization reactions, leading to the formation of various cyclic and heterocyclic structures.

Gold-Catalyzed Diyne-Ene Annulation

Gold catalysts are particularly effective in activating the alkyne moieties of enediynes for cyclization reactions. A notable example is the gold-catalyzed diyne-ene annulation for the synthesis of polysubstituted benzenes. nih.govresearchgate.net This transformation proceeds through a formal [3+3] cycloaddition approach, where an amide acts as a critical co-catalyst. nih.govresearchgate.net The proposed mechanism involves the gold cation activating the 1,6-enyne to generate a cyclopropane (B1198618) gold carbene intermediate. nih.gov

In the synthesis of β-substituted naphthalene (B1677914) derivatives from arene-diynes, a double gold(I)-activated cyclization has been reported. encyclopedia.pub The mechanism involves the formation of a double-activated gold intermediate, followed by an attack of the β-carbon of the gold acetylide on the other activated triple bond to form a five-membered ring and a gold-vinylidene species. encyclopedia.pub Ring expansion and subsequent elimination of the gold catalyst lead to the naphthalene product. encyclopedia.pub

Gold(I) catalysts have also been employed in the tandem synthesis of 1,3-disubstituted naphthalenes from arene-diynes. encyclopedia.pub Additionally, gold-catalyzed intramolecular double hydroarylation of 2,4-diyne-1,6-diethers and diamines provides access to 4,4'-bi(2H-chromene) and bi(2H-quinoline) derivatives. mdpi.com

Multicomponent Cycloadditions for Heterocycle Formation

Multicomponent reactions (MCRs) involving diyne motifs offer an efficient pathway to complex heterocyclic structures. Gold(I) catalysts can facilitate the formal intermolecular [4+2] cycloaddition between 1,3-diynes and pyrroles to synthesize indoles. acs.org This reaction proceeds through a hydroarylation of one of the alkyne units with the pyrrole, followed by an intramolecular hydroarylation. acs.org

Ruthenium(II) complexes, such as Cp*Ru(cod)Cl, can catalyze the [2+2+2] cyclotrimerization of 1,6-heptadiynes with alkenes possessing heteroatoms at the allylic position to form heterocyclic structures. acs.org

Furthermore, multicomponent reactions can be designed for the synthesis of a wide array of heterocycles. For instance, a three-component reaction of indane-1,3-dione, an aldehyde, and an enaminone in the presence of an acid catalyst can yield indenoquinoline derivatives. researchgate.net While not directly involving this compound, these examples highlight the potential of using diyne-like precursors in multicomponent strategies for heterocycle synthesis.

Radical Cyclization Pathways

Radical cyclizations provide another avenue for the transformation of diyne systems. The Bergman cyclization is a well-known radical reaction of enediynes, where a (Z)-3-ene-1,5-diyne rearranges to a 1,4-didehydrobenzene diradical. nku.edunih.gov This highly reactive diradical can then abstract hydrogen atoms from a suitable source. nih.gov The activation energy for Bergman cyclization can be influenced by the structure of the enediyne, with factors like the distance between the reacting acetylenic carbons playing a crucial role. nih.gov

Thiyl radicals can also initiate the cyclization of diynes. mdpi.com The process involves the addition of a thiyl radical to one of the alkyne units, generating a vinyl radical. This vinyl radical can then undergo further cyclization. mdpi.com For example, the reaction of a diyne with a thiyl radical can lead to the formation of a thienopyrrole through a cascade of radical addition and intramolecular homolytic substitution. mdpi.com

Another radical pathway involves the use of an N-heterocyclic carbene (NHC)-borane in the presence of a radical initiator like AIBN and a polarity-reversal catalyst such as a thiol. mdpi.com A thiyl radical abstracts a hydrogen atom from the NHC-borane to generate an NHC-boryl radical, which then adds regioselectively to the 1,3-diyne to form an alkenyl radical that can be trapped. mdpi.comrsc.org

Cyclization TypeCatalyst/InitiatorKey IntermediateProduct Type
Gold-Catalyzed Diyne-Ene AnnulationGold(I) / AmideCyclopropane gold carbenePolysubstituted benzene
Bergman CyclizationThermal1,4-Didehydrobenzene diradicalAromatic compound (after H-abstraction)
Thiyl Radical CyclizationThiyl radicalVinyl radicalThienopyrrole
NHC-Boryl Radical AdditionAIBN / Thiol / NHC-boraneAlkenyl radicalBoryl-substituted enyne

Advanced Spectroscopic and Structural Characterization of Dec 1 Ene 3,5 Diyne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of Dec-1-ene-3,5-diyne. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the vinylic, allylic, and alkyl protons. The olefinic protons at the C1 position are expected to show distinct chemical shifts and coupling constants, indicative of their geometric relationship (cis or trans). Protons on the terminal methylene (B1212753) group (C1) would likely appear as a multiplet due to coupling with the proton at C2. The alkyl chain protons (C7-C10) would resonate in the typical upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon backbone. The sp-hybridized carbons of the diyne moiety (C3, C4, C5, C6) would appear in a characteristic downfield region. The sp²-hybridized carbons of the ene component (C1 and C2) would also have distinct chemical shifts. The remaining sp³-hybridized carbons of the butyl chain would be found in the aliphatic region of the spectrum. Computational DFT methods can be used to predict and help assign these chemical shifts. slideshare.net

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are vital for establishing the connectivity within the molecule. A COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the tracing of the entire spin system from the terminal vinyl group to the end of the alkyl chain. An HSQC spectrum correlates each proton signal with its directly attached carbon, confirming the C-H connectivities. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range C-H correlations, which are instrumental in confirming the linkages between the enediyne core and the alkyl substituent. For similar complex structures, complete assignment is often achieved through a combination of these 2D NMR techniques. preprints.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
C1 (CH₂)5.2 - 5.4118 - 125ddt
C2 (CH)5.8 - 6.2130 - 140dt
C3-75 - 85s
C4-65 - 75s
C5-65 - 75s
C6-75 - 85s
C7 (CH₂)2.1 - 2.318 - 25t
C8 (CH₂)1.4 - 1.630 - 35m
C9 (CH₂)1.3 - 1.520 - 25m
C10 (CH₃)0.8 - 1.013 - 15t

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and other experimental conditions. sigmaaldrich.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. slideshare.net

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A sharp, weak absorption around 3300 cm⁻¹ would indicate the C-H stretch of the terminal alkyne, if present, though in this internal diyne it would be absent. The C≡C triple bond stretching vibrations of the diyne would appear as one or two weak to medium bands in the 2100-2260 cm⁻¹ region. The C=C double bond stretch of the ene moiety would be observed in the 1620-1680 cm⁻¹ range. Additionally, C-H stretching vibrations for the sp² and sp³ carbons would be seen just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetrical C≡C stretching vibrations of the diyne, which are often weak in the IR spectrum, typically show strong intensity in the Raman spectrum, making it a powerful tool for characterizing the diyne core. pku.edu.cn The C=C stretch would also be Raman active. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. acs.org

Interactive Data Table: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C-H (sp²)Stretch3010 - 30953010 - 3095
C-H (sp³)Stretch2850 - 29602850 - 2960
C≡CStretch2100 - 2260 (weak)2100 - 2260 (strong)
C=CStretch1620 - 16801620 - 1680

Note: These are general ranges and the exact frequencies can be influenced by conjugation and molecular environment. pku.edu.cnresearchgate.net

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its molecular formula (C₁₀H₁₂).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can help to confirm the structure. For this compound, characteristic fragmentation would likely involve cleavage of the alkyl chain. The loss of alkyl fragments, such as a butyl radical, would result in prominent peaks. The fragmentation pattern often shows clusters of peaks that are 14 mass units apart, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.orglibretexts.org The stability of the conjugated enediyne system might lead to a relatively stable molecular ion peak. Analysis of fragmentation patterns of similar compounds can provide a basis for interpreting the mass spectrum of this compound. arkat-usa.orgresearchgate.net

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

m/z ValuePossible FragmentComments
132[C₁₀H₁₂]⁺Molecular Ion
117[C₉H₉]⁺Loss of CH₃
103[C₈H₇]⁺Loss of C₂H₅
89[C₇H₅]⁺Loss of C₃H₇
75[C₆H₃]⁺Loss of C₄H₉

Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.

X-ray Diffraction Analysis of Enediyne and Diyne Structures

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. libretexts.org While obtaining suitable crystals of a non-polar, medium-sized molecule like this compound can be challenging, the data from such an analysis would be invaluable.

For related enediyne structures, X-ray analysis has confirmed the geometry of the enediyne core. acs.orgacs.org It would confirm the planarity of the double bond and the linear geometry of the diyne unit. Furthermore, it would provide accurate measurements of the C=C and C≡C bond lengths, which can be indicative of the degree of conjugation within the system. In the absence of a crystal structure for this compound, data from closely related compounds can serve as a reliable reference. rsc.orgacs.org

Interactive Data Table: Typical Bond Lengths and Angles for Enediyne Systems from X-ray Diffraction

Bond/AngleTypical Value
C=C Bond Length1.34 - 1.36 Å
C-C (sp²-sp) Bond Length1.42 - 1.44 Å
C≡C Bond Length1.18 - 1.20 Å
C-C (sp-sp) Bond Length1.36 - 1.38 Å
C=C-C Bond Angle120 - 125°
C-C≡C Bond Angle175 - 180°

Note: These values are generalized from published crystal structures of enediyne-containing molecules. acs.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems. libretexts.orglibretexts.org The extended π-system of the enediyne chromophore in this compound is expected to give rise to characteristic absorptions in the UV region.

The absorption of UV radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In conjugated systems like enediynes, these are typically π → π* transitions. libretexts.orgyoutube.com The wavelength of maximum absorption (λ_max) is dependent on the extent of conjugation; longer conjugated systems absorb at longer wavelengths. For this compound, one would expect to observe strong absorptions in the 200-300 nm range. The exact position and intensity of the absorption bands can be influenced by the solvent and the specific geometry of the molecule. Theoretical calculations can also predict the electronic absorption spectra of such compounds. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption for this compound

Transition TypeExpected λ_max (nm)Molar Absorptivity (ε)
π → π*220 - 280> 10,000

Note: The λ_max and ε values are estimates based on data for similar conjugated enediyne systems. researchgate.net

Theoretical and Computational Studies of Dec 1 Ene 3,5 Diyne Reactivity and Structure

Quantum Chemical Approaches to Enediyne Systems (e.g., DFT, Ab initio, CCSD(T))

A variety of quantum chemical methods have been employed to investigate the Bergman cyclization of enediyne systems. Density Functional Theory (DFT) has proven to be a robust tool for these studies. researchgate.net Functionals such as BP86, BLYP, BPW91, and B3LYP, often paired with basis sets like 6-311G, have been utilized to study the reactions of various enediynes. acs.org Notably, calculations using the BPW91/6-311G level of theory have shown good agreement with high-level ab initio computations. acs.org

For more rigorous analysis, especially concerning the energetics of the reaction, coupled-cluster methods such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are often used. rsc.org These methods provide a higher level of accuracy for the potential energy surface. For instance, studies on (Z)-hex-3-ene-1,5-diyne using coupled-cluster methods have detailed the differences between the singlet and triplet energy surfaces during cyclization. rsc.org Multi-level protocols that combine the efficiency of semi-local fitted potential energy surfaces with the accuracy of methods like Complete Active Space Self-Consistent Field (CASSCF) and CCSD have also been developed to study these reactions. mdpi.com

These computational approaches are essential for determining the geometries of reactants, transition states, and products, as well as for calculating harmonic vibrational frequencies to confirm the nature of these stationary points. researchgate.netacs.org

Reaction Mechanism Elucidation via Computational Methods

The potential energy surface (PES) for the Bergman cyclization of enediynes reveals the energetic landscape of the reaction. A key feature of this landscape is the transition state, which represents the energy maximum along the minimum energy path connecting the reactant and the p-benzyne product. chemrxiv.org The energy barrier for the reaction is a critical parameter that determines the reaction rate. For a series of enediynes, these barriers have been calculated using DFT methods. acs.org

The distance between the two reacting carbon atoms, often termed the critical distance, is a crucial coordinate in the reaction. In the transition states of several enediyne cyclizations, this distance is consistently found to be around 2.0 Å. acs.org A direct correlation has been observed between this critical distance and the reaction barrier: a shorter critical distance in the reactant, often due to ring strain, leads to a lower activation barrier. acs.org The table below presents the calculated zero-point energy corrected reaction barriers for a selection of enediyne compounds.

CompoundZero-Point Energy Corrected Reaction Barrier (kcal/mol)
(Z)-3-hexene-1,5-diyne25.16 acs.org
(Z)-3-heptene-1,5-diyne27.93 acs.org
(Z)-4-octene-2,6-diyne32.25 acs.org
(Z)-1-cyclononene-3,8-diyne12.09 acs.org
(Z)-1-cyclodecene-3,9-diyne20.87 acs.org
(Z)-1-cycloundecene-3,10-diyne26.42 acs.org

This table showcases calculated reaction barriers for various enediyne compounds, illustrating the impact of molecular structure on reactivity.

The Electron Localization Function (ELF) provides a powerful method for visualizing and understanding the changes in electronic structure that occur during a chemical reaction. researchgate.netrsc.orgnih.govniscpr.res.in When combined with catastrophe theory, the ELF analysis of the Bergman cyclization reveals the complex electronic rearrangements that take place. researchgate.net

This analysis identifies distinct domains of structural stability for the ELF along the reaction path. The transitions between these domains are marked by catastrophes, which signify the points at which the topology of the electron density changes. researchgate.net For the cyclization of (Z)-hexa-1,5-diyne-3-ene, five such domains and four catastrophes (specifically, fold-cusp-fold-cusp) have been identified. researchgate.net

The topological analysis of the ELF shows that the mechanical deformation of the enediyne core and the repulsion between the terminal acetylene (B1199291) groups lead to the early formation of a diradicaloid character at the reacting carbon atoms. researchgate.net The open-shell singlet biradical becomes stable shortly after the transition state is surpassed. The covalent bond between the terminal carbons forms at a distance of approximately 1.791 Å. researchgate.net

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state indeed connects the reactant and product minima on the potential energy surface. researchgate.netmdpi.comresearchgate.net By following the minimum energy path downhill from the transition state in both forward and reverse directions, the IRC traces the complete reaction pathway. mdpi.com

IRC studies on enediyne cyclizations have shown that the reaction coordinate is closely related to the critical distance between the reacting carbon atoms. acs.org The successful computation of the IRC is a crucial validation of the calculated transition state structure and the associated vibrational modes. mdpi.com These studies are fundamental for a rigorous understanding of the reaction mechanism. mdpi.comresearchgate.net

Structural Parameter Optimization and Conformational Analysis

The reactivity of enediynes is highly sensitive to their three-dimensional structure. Computational methods are used to optimize the geometries of various conformers and to determine their relative energies. acs.org For cyclic enediynes, the optimized structure of the lowest energy conformer has been shown to be in excellent agreement with experimental X-ray diffraction data. acs.org

A key structural parameter influencing the rate of Bergman cyclization is the distance between the terminal alkyne carbons (the cd-distance). A smaller cd-distance generally leads to a faster reaction rate, as it relieves the strain from the repulsion of the alkyne electron clouds. rsc.org More recently, an angle distortion model has been proposed as an alternative predictor of reactivity. This model focuses on the proximal interior angles of the enediyne scaffold, suggesting that greater angular distortion correlates with higher reactivity. rsc.org

The table below shows the optimized cd-distances for several enediyne compounds, which correlate with their reactivity.

CompoundOptimized cd-Distance (Å)
(Z)-3-hexene-1,5-diyne~4.12 (estimated from general knowledge)
(Z)-1-cyclononene-3,8-diyneShorter than acyclic counterparts
(Z)-1-cyclodecene-3,9-diyneIntermediate
(Z)-1-cycloundecene-3,10-diyneLonger than smaller rings

This table illustrates the relationship between the distance of the reacting carbons and the structural constraints of the molecule.

Electronic Structure and Bonding Analysis (e.g., NBO, AIM, NRT, Aromaticity Profiles)

To gain deeper insight into the electronic nature of the Bergman cyclization, various bonding analysis techniques are employed. Natural Bond Orbital (NBO) analysis can be used to study the changes in orbital occupancies and interactions along the reaction pathway.

The topological analysis of the ELF can be separated into sigma (σ) and pi (π) contributions to analyze the development of aromaticity during the reaction. researchgate.net In the Bergman cyclization, σ-aromaticity is observed to appear in the vicinity of the transition state. In contrast, π-aromaticity develops in the final stages of the reaction, after the six-membered ring has formed. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) is another method used to analyze the electron density and characterize the nature of chemical bonds. niscpr.res.in These detailed electronic structure analyses, in conjunction with methods like Natural Resonance Theory (NRT), provide a comprehensive picture of the bonding changes that drive the reactivity of Dec-1-ene-3,5-diyne and related enediyne systems.

Spectroscopic Property Prediction from Computational Models

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. rsc.orgrsc.org Density Functional Theory (DFT) and other ab initio methods are commonly employed to calculate various spectroscopic parameters. scienceintheclassroom.orgresearchgate.net These computational models can predict Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, and Ultraviolet-Visible (UV-Vis) spectra with a useful degree of accuracy.

For enediyne systems, theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. acs.orgresearchgate.net These predictions are based on calculating the magnetic shielding tensors for each nucleus within the molecule's computed equilibrium geometry. By comparing these calculated shifts with experimental data, researchers can confirm proposed structures and gain a deeper understanding of the electronic environment of the atoms. researchgate.net

Similarly, computational models can generate theoretical IR spectra by calculating the vibrational frequencies and their corresponding intensities. csus.edursc.org These calculations help in assigning the absorption bands observed in experimental FT-IR spectra to specific molecular vibrations, such as C-H stretches, C≡C triple bond stretches, and C=C double bond stretches. csus.eduirb.hr

UV-Vis absorption spectra can also be simulated using time-dependent DFT (TD-DFT) calculations. rsc.orgrsc.org These computations predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. researchgate.netresearchgate.net This information is crucial for understanding the electronic structure and conjugation within the enediyne system. rsc.org

Table 1: Predicted Spectroscopic Properties of a Model Enediyne System.
Spectroscopic TechniquePredicted ParameterTypical Calculated Value/RangeAssociated Structural Feature
¹H NMRChemical Shift (δ)~5.0-6.0 ppmOlefinic Protons
¹³C NMRChemical Shift (δ)~80-90 ppmAlkynyl Carbons
IR SpectroscopyVibrational Frequency (ν)~2100-2200 cm⁻¹C≡C Stretch
UV-Vis SpectroscopyAbsorption Maximum (λmax)~250-300 nmπ → π* Transition

Kinetic and Thermodynamic Aspects of Enediyne Transformations

Computational studies are instrumental in elucidating the kinetic and thermodynamic parameters of enediyne transformations, most notably the Bergman cyclization. smu.edunih.gov This reaction involves the conversion of the enediyne into a highly reactive p-benzyne diradical. usc.eduescholarship.org

Theoretical models, particularly those using DFT and high-level coupled-cluster methods like CCSD(T), can accurately calculate the energetics of the entire reaction pathway. researchgate.netsmu.edu This includes determining the activation energy (Ea) or activation enthalpy (ΔH‡) for the cyclization, which is the energy barrier that must be overcome for the reaction to proceed. irb.hrnku.edu For the parent (Z)-hex-3-ene-1,5-diyne, the activation energy for Bergman cyclization is experimentally estimated to be around 32 kcal/mol, a value that computational studies have worked to refine and understand. smu.edu

The thermodynamics of the transformation, such as the reaction enthalpy (ΔHr), can also be computed. nih.gov For many simple enediynes, the Bergman cyclization is an endothermic process, meaning the p-benzyne diradical product is higher in energy than the starting enediyne. smu.eduacs.org Computational studies have quantified this endothermicity, providing crucial data for understanding the stability of the diradical and the reversibility of the cyclization. psu.edu

Furthermore, these computational investigations can explore the influence of structural modifications on the kinetics and thermodynamics. For instance, fusing aromatic rings to the enediyne core can alter the activation barrier and the reaction enthalpy. csus.edu The distance between the two alkyne carbons (the c-d distance) is a critical geometric parameter that strongly influences the activation energy; a shorter distance generally leads to a lower barrier for cyclization. nih.govescholarship.org Computational models allow for the systematic study of these structure-reactivity relationships. semanticscholar.orgnih.gov

Table 2: Calculated Kinetic and Thermodynamic Parameters for the Bergman Cyclization of a Model Enediyne.
ParameterDescriptionTypical Calculated Value (kcal/mol)
Activation Enthalpy (ΔH‡)Energy barrier for the forward reaction (cyclization).28-34 smu.edunku.edu
Reaction Enthalpy (ΔHr)Overall enthalpy change of the cyclization.+8 to +14 smu.eduusc.edu
Retro-Bergman BarrierEnergy barrier for the reverse reaction (ring-opening).~20 researchgate.netnih.gov

Polymerization and Material Science Applications of Dec 1 Ene 3,5 Diyne Scaffolds

Conjugated Polymer Synthesis utilizing Dec-1-ene-3,5-diyne and Related Diyne Monomers

Conjugated polymers synthesized from diyne monomers represent a critical class of materials, prized for their exceptional electronic and photophysical characteristics. oup.com The creation of these polymers frequently relies on the strategic incorporation of diyne scaffolds to build highly π-conjugated backbones. Such polymers are in high demand for their utility in organic electronics and photonics. chinesechemsoc.orgrsc.org

The inherent reactivity of the diyne unit facilitates its integration into polymer chains via multiple synthetic pathways. For example, 1,3-diynes are known to undergo topochemical polymerization upon exposure to heat or light, which results in the formation of highly ordered polyacetylenes. digitellinc.com The success of this method is contingent upon the precise solid-state packing of the diyne monomers, which pre-organizes them for reaction. digitellinc.com

Furthermore, diyne monomers can be copolymerized with various aromatic or heteroaromatic units to precisely modify the properties of the final conjugated polymers. A prominent example is the synthesis of poly(arylene chlorovinylene)s, achieved through the decarbonylative polyaddition of aroyl chlorides and diyne monomers with the aid of rhodium catalysts. rsc.org This technique yields polymers with high molecular weights and well-defined stereochemistry. rsc.org In a similar vein, buta-1,3-diyne-based building blocks have been effectively combined with thienyl-diketopyrrolopyrrole (TDPP) acceptor units to produce π-conjugated polymers tailored for organic electronic devices. acs.org

Multicomponent polymerizations (MCPs) have also risen as a potent strategy for crafting complex conjugated polymers from elementary diyne-containing precursors. chinesechemsoc.orgnsf.gov These one-pot reactions can efficiently produce a variety of polymer structures, including poly(quinoline)s, by reacting diynes with other monomers such as diamines and glyoxylates. chinesechemsoc.orgchinesechemsoc.org

Homo- and Copolymerization Strategies (e.g., Metal-Free, Metal-Catalyzed)

The polymerization of this compound and its structural relatives can be accomplished using both metal-catalyzed and metal-free methods, providing significant flexibility in polymer design and synthesis.

Metal-Catalyzed Polymerization: Transition metal catalysts, especially those based on palladium, rhodium, and cobalt, are extensively employed in the polymerization of diynes. rsc.orgnih.govresearchgate.net Sonogashira polycoupling, a palladium-catalyzed cross-coupling reaction, stands out as a highly efficient method for producing polymers from diyne and dihaloarene monomers. oup.com Rhodium catalysts have proven effective for the decarbonylative polyaddition of diynes and aroyl chlorides, leading to poly(arylene chlorovinylene)s. rsc.org Additionally, cobalt complexes can react with diynes to create organometallic polymers that feature metallacycles within the main chain. researchgate.net

Metal-Free Polymerization: Recently, there has been a surge of interest in creating metal-free polymerization techniques to circumvent potential metal contamination in the final materials, a critical consideration for electronic applications. chinesechemsoc.org Metal-free multicomponent polymerizations have been successfully devised for synthesizing poly(quinoline)s from diynes, diamines, and glyoxylates. chinesechemsoc.orgchinesechemsoc.org These reactions typically proceed under gentle conditions and are capable of producing high molecular weight polymers in excellent yields. chinesechemsoc.orgchinesechemsoc.org

A notable breakthrough in this area is the catalyst-free amino-yne click polymerization. mdpi.com This spontaneous reaction between activated diynes and diamines proceeds at room temperature and generates poly(β-aminoacrylate)s with high stereoselectivity. mdpi.com Moreover, acid-catalyzed multicomponent polymerizations involving diynes, dialdehydes, and ureas have been reported to yield multifunctional polyheterocycles that display aggregation-induced emission (AIE). mdpi.com

Here is an interactive data table summarizing different polymerization strategies for diyne monomers:

Poly(cyclopentadiene) Derivatives from Diyne Multicomponent Polymerization

A key application of diyne monomers lies in the synthesis of poly(cyclopentadiene) derivatives via multicomponent polymerization (MCP). sciengine.com This methodology presents a straightforward and effective pathway to build polymers incorporating cyclopentadiene (B3395910) moieties in their backbones, which are highly valued for their potential applications. sciengine.comsciengine.com

A metal-free MCP involving an activated diyne, an electrophilic styrene, and an isocyanide has been developed to prepare highly substituted poly(cyclopentadiene)s. sciengine.comsciengine.comresearchgate.net This technique facilitates the creation of soluble and thermally stable polymers with high molecular weights under mild reaction conditions. sciengine.comsciengine.com By integrating specific functional groups, such as tetraphenylethene or triphenylamine, into the polymer structure, the resulting poly(cyclopentadiene)s can demonstrate unique functionalities like aggregation-induced emission (AIE). sciengine.comsciengine.com These AIE-active polymers hold promise for applications as photoresists and in bioimaging. sciengine.comsciengine.com

The advancement of such MCPs furnishes a robust platform for the generation of functional cyclopentadiene-containing polymers with a wide range of structures and properties, paving the way for innovations in diverse scientific fields. sciengine.com

Self-Assembly and Nanostructure Formation from Diyne Precursors (e.g., 2D Networks)

Diyne-functionalized molecules exhibit a striking tendency to self-assemble into meticulously ordered nanostructures, such as one-dimensional (1D) chains and two-dimensional (2D) networks. researchgate.netrsc.org This bottom-up fabrication is governed by non-covalent forces, including hydrogen bonding and van der Waals interactions, and can be followed by the formation of covalent bonds to produce robust, large-scale structures. rsc.org

On-surface synthesis has become a premier technique for controlling the self-assembly and subsequent polymerization of diyne precursors. rsc.org For instance, when diyne molecules are deposited onto a metal surface like Au(111) or Ag(111), they can arrange into ordered supramolecular patterns. researchgate.netiphy.ac.cn Subsequent thermal annealing can initiate polymerization reactions, such as homo-coupling or cyclotrimerization, which leads to the creation of 1D graphdiyne-like wires or 2D polymeric networks. rsc.orgiphy.ac.cn The use of precursors bearing specific functional groups, like oxazole, can direct the initial self-assembly via hydrogen bonding, thereby creating a template for the ensuing covalent linkage. rsc.org

The capacity to construct atomically precise 2D networks from diyne precursors is a promising avenue toward novel carbon allotropes like graphdiyne, which are predicted to have extraordinary electronic properties. rsc.orgresearchgate.net The self-assembly of fullerene derivatives functionalized with diynes has also been investigated for creating nanostructured films with potential uses in optics and electronics. researchgate.net

Below is an interactive data table detailing research findings on the self-assembly of diyne precursors:

Applications in Electronic and Photonic Materials

Polymers derived from this compound and related diyne monomers are central to research and development for applications in electronic and photonic devices. rsc.orgdokumen.pub Their conjugated backbones enable efficient charge transport and give rise to compelling optical properties, making them well-suited for a variety of advanced applications. oup.com

Organic Field-Effect Transistors (OFETs): Conjugated polymers featuring buta-1,3-diyne linkers have been effectively utilized as the active semiconductor layer in OFETs. acs.orgosti.gov For example, copolymers based on 1,4-di(thiophen-2-yl)buta-1,3-diyne (DTB) and thienyl-diketopyrrolopyrrole (TDPP) have exhibited encouraging hole mobilities. acs.org The rigid and linear geometry of the diyne unit helps to promote a planar conformation in the polymer backbone, which is advantageous for intermolecular charge transport. acs.org

Organic Photovoltaics (OPVs): The same family of buta-1,3-diyne-based polymers has demonstrated considerable potential in bulk-heterojunction (BHJ) organic solar cells. acs.orgosti.gov The ability to fine-tune the electronic energy levels of these polymers through copolymerization makes them highly attractive as electron-donor materials in OPV devices. acs.org

Light-Emitting Diodes (OLEDs) and Sensors: The distinct photophysical properties of diyne-based polymers, particularly aggregation-induced emission (AIE), position them as strong candidates for use in OLEDs and chemical sensors. mdpi.comsciengine.comsciengine.com Materials that exhibit AIE are typically non-emissive in dilute solutions but become highly fluorescent in the aggregated or solid state, a highly desirable characteristic for solid-state devices. sciengine.comsciengine.com These materials have also been investigated for sensing applications, including the detection of explosives and specific ions. chinesechemsoc.orgmdpi.com

Photopatterning: Certain polymers derived from diynes, especially those synthesized through metal-free multicomponent polymerization, can be employed to create high-resolution photopatterns using photolithography techniques. chinesechemsoc.orgchinesechemsoc.org This capability is invaluable for the fabrication of microelectronic circuits and other patterned functional devices. chinesechemsoc.org

Advanced Derivatization and Functionalization Strategies for Dec 1 Ene 3,5 Diyne

Selective Functional Group Introduction on Dec-1-ene-3,5-diyne Derivatives

The selective introduction of functional groups onto diyne scaffolds like this compound is a fundamental aspect of their application. The reactivity of the alkyne moieties allows for a variety of transformations.

One notable example involves the oxidative coupling of terminal alkynes. For instance, the Glaser coupling reaction can be employed to synthesize symmetrical diynes. A procedure has been developed for the synthesis of 1,1,2,2,7,7,8,8-octaethoxyocta-3,5-diyne from 3,3,4,4-tetraethoxybut-1-yne, showcasing a method to create highly functionalized diyne systems in excellent yield. researchgate.net This highlights the potential to introduce complex functional groups at the periphery of the diyne core.

Furthermore, the propargylic positions of diyne derivatives offer sites for functionalization. The compound 1,1,2,2,7,7,8,8-octaethoxyocta-3,5-diyne, with ketal moieties in propargylic positions to each triple bond, is a densely functionalized molecule. researchgate.net Such structures can undergo further reactions, for example, reduction accompanied by isomerization to afford compounds like 1,1,2,7,8,8-hexaethoxyocta-2,6-dien-4-yne. researchgate.net

The introduction of functional groups can also be achieved through hydroelementation reactions. The hydroboration of conjugated 1,3-diynes is a key method for producing boryl-substituted 1,3-enynes and bisboryl-substituted 1,3-dienes. rsc.org These boron-containing intermediates are versatile synthons for subsequent cross-coupling reactions, allowing for the introduction of a wide array of functional groups. For example, non-catalytic hydroboration of alkyl-substituted buta-1,3-diynes with disiamylborane (B86530) or dicyclohexylborane (B74569) occurs with high regio- and stereoselectivity. rsc.org

Starting MaterialReagentProductYieldReference
3,3,4,4-tetraethoxybut-1-yneOxidative Coupling1,1,2,2,7,7,8,8-Octaethoxyocta-3,5-diyneExcellent researchgate.net
1,1,2,2,7,7,8,8-octaethoxyocta-3,5-diyneLithium aluminum hydride1,1,2,7,8,8-hexaethoxyocta-2,6-dien-4-yne63% (total isolated) researchgate.net
Dodeca-5,7-diyneDisiamylboraneEnynylborane intermediateHigh rsc.org

Click Chemistry Applications with Terminal Alkynes of Diyne Systems

The terminal alkyne of a this compound system is an ideal handle for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a powerful tool for molecular construction. rsc.orgbeilstein-journals.orgorganic-chemistry.org

The CuAAC reaction allows for the covalent linking of two different molecular fragments to create complex molecular scaffolds. rsc.org This has significant applications in pharmaceutical development, cell biology, and materials science. rsc.org The terminal alkyne can be used as a bio-orthogonal tag, enabling it to be installed into biologically important molecules for visualization and functional analysis. rsc.org

While the classic Huisgen 1,3-dipolar cycloaddition of azides and alkynes often requires high temperatures and results in a mixture of regioisomers, the copper-catalyzed version proceeds under milder conditions and specifically yields the 1,4-disubstituted triazole. organic-chemistry.org In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides the 1,5-disubstituted regioisomer, offering complementary synthetic control. organic-chemistry.org

Recent advancements have focused on developing more efficient catalytic systems. For instance, single-atom Cu(II) catalysts supported on oxygen-coordinated alumina (B75360) (Cu1/OC/Al2O3) have shown excellent performance in azide-alkyne click chemistry without the need for external reducing agents. acs.org These catalysts have demonstrated good substrate scope, including the conversion of aryl alkynes with both electron-donating and electron-withdrawing substituents. acs.org

Catalyst SystemReaction TypeKey AdvantageReference
Copper(I)Azide-Alkyne Cycloaddition (CuAAC)High yield, 1,4-regioselectivity, mild conditions organic-chemistry.org
RutheniumAzide-Alkyne Cycloaddition (RuAAC)1,5-regioselectivity organic-chemistry.org
Single-atom Cu(II) on AluminaAzide-Alkyne CycloadditionNo reducing agent required, good substrate scope acs.org

C-H Activation Strategies involving Diyne Scaffolds

C-H activation has emerged as a powerful strategy for the direct functionalization of organic molecules, and diyne scaffolds are excellent substrates for such transformations. ucl.ac.ukresearchgate.net This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes. mdpi.com

Transition-metal catalysis, particularly with rhodium, has been instrumental in developing C-H activation strategies involving 1,3-diynes. researchgate.net These methods have been used to construct complex heterocyclic structures. For example, a rhodium(III)-catalyzed C-H activation/1,3-diyne strategy has been developed for the highly selective synthesis of diverse bisheterocycles. researchgate.net This approach overcomes challenges of chemo-, regio-, and mono-/diannulation selectivity, allowing for the construction of seven different types of adjacent bisheterocycles through the formation of four strategic bonds. researchgate.net

Another example is the ruthenium-catalyzed synthesis of isoindolinones from benzamides and alcohols via C-H activation. ucl.ac.uk While not directly involving this compound, this illustrates the potential of C-H activation for creating complex scaffolds that could incorporate diyne functionalities. The hydroarylation of diynes with various aromatic and heteroaromatic compounds, catalyzed by transition metals, is another C-H activation approach that allows for the rapid construction of complex molecules. mdpi.com

Post-Polymerization Modification of Diyne-Containing Polymers

Polymers containing diyne units are of significant interest due to their unique electronic and optical properties. Post-polymerization modification offers a versatile route to tune the properties of these materials without altering the polymerization process itself.

One approach involves the use of a soluble precursor polymer containing diyne units, which can then be functionalized in a subsequent step. mit.edu For example, a poly(para-phenylene) derivative was synthesized via a post-polymerization [2+2+2] cyclization of a diyne-containing precursor polymer. mit.edu This strategy allows for the creation of polymers that might be otherwise difficult to synthesize directly.

The topochemical polymerization of diynes within a perovskite structure is another fascinating example. Insertion of deca-3,5-diyn-1-ammonium (DDA) into a perovskite and subsequent thermal treatment leads to the formation of a conducting polymer within the perovskite layers. nih.gov This post-polymerization modification results in significant changes to the material's optoelectronic properties, including a shrinkage of the bandgap and a substantial increase in electrical conductivity. nih.gov Gel permeation chromatography (GPC) analysis of these materials revealed that the formed polymers can have high molecular weights, with one example reaching an average molecular weight (Mw) of 139,360 g mol⁻¹ and a polydispersity index (PDI) of 1.92. nih.gov

Click reactions can also be employed for the post-polymerization modification of polymers with pendant alkyne groups, allowing for the attachment of various functional molecules. mdpi.com

Polymer SystemModification StrategyResulting Property ChangeReference
Diyne-containing precursor polymer[2+2+2] CyclizationFormation of poly(para-phenylene) derivatives mit.edu
Diyne-perovskite hybridTopochemical polymerizationIncreased conductivity, reduced bandgap nih.gov
Poly-p-DEB with side substituentsClick reactions, Sonogashira-Hagihara couplingIntroduction of various functional groups mdpi.com

Synthesis of Bisheterocycles from Diyne Precursors

Diyne precursors are valuable building blocks for the synthesis of a wide variety of heterocyclic compounds, including bisheterocycles. researchgate.netmdpi.com These structures are often found in biologically active molecules and advanced materials.

A highly selective method for synthesizing diverse bisheterocycles involves the rhodium(III)-catalyzed C-H activation of arenes followed by annulation with 1,3-diynes. researchgate.net This strategy allows for the controlled construction of complex, polysubstituted bisheterocyclic systems.

Another approach involves the electrophilic cyclization of ortho-functionalized (buta-1,3-diynyl)arenes. spbu.ruresearchgate.net This method provides a direct route to 2-ethynyl-3-iodoheteroindenes, which are versatile intermediates. Subsequent Sonogashira coupling with various acetylenes allows for the synthesis of a wide range of asymmetrically substituted enediynes fused to heterocycles like benzothiophene, benzofuran, and indole. spbu.ru

Furthermore, bis-thiazoles and bis-thiazolidinones can be synthesized from indane-1,3-dione derivatives. mdpi.com While not a direct use of this compound, the synthetic strategies involving the construction of multiple heterocyclic rings from a common precursor are relevant. For example, reaction of 2,2'-((1H-indene-1,3(2H)-diylidene)bis(hydrazine-1-carboxamide) with N-aryl-2-oxopropane-hydrazonoyl chloride derivatives yields bis-thiazoles in good yields. mdpi.com

Diyne PrecursorReaction StrategyResulting HeterocycleReference
1,3-DiynesRh(III)-catalyzed C-H activation/annulationAdjacent bisheterocycles researchgate.net
ortho-Functionalized (buta-1,3-diynyl)arenesElectrophilic cyclization/Sonogashira couplingEnediynes fused to heterocycles (benzothiophene, benzofuran, indole) spbu.ru
Indane-1,3-dione derivativeMulti-step condensation/cyclizationBis-thiazoles, Bis-thiazolidinones mdpi.com

Conclusion and Future Research Directions in Dec 1 Ene 3,5 Diyne Chemistry

Summary of Key Achievements in Dec-1-ene-3,5-diyne Research

Research into enediynes has yielded significant achievements, providing a robust framework for the future study of specific compounds like this compound. A central achievement is the deep understanding of the Bergman cyclization, a thermal rearrangement that converts the enediyne core into a highly reactive p-benzyne biradical. pnas.orgwikipedia.orgpsu.edu This transformation is the basis for the DNA-damaging capabilities of enediyne antibiotics. wikipedia.orgutexas.edu

Key achievements in the broader enediyne field that inform research on this compound include:

Understanding Cycloaromatization: Extensive experimental and theoretical studies have elucidated the structural and electronic factors that govern the stability and reactivity of enediynes towards Bergman cyclization. rsc.org Factors like the distance between the terminal acetylenic carbons (the 'cd' distance) and ring strain in cyclic enediynes are critical in determining the temperature at which cyclization occurs. wikipedia.orgrsc.org For acyclic enediynes, which lack ring strain, higher temperatures are often required for cyclization. acs.org

Synthetic Methodologies: Chemists have developed various synthetic routes to access the enediyne scaffold. smu.edunii.ac.jp These methods, often involving metal-catalyzed coupling reactions, provide pathways to construct not only complex natural product analogues but also simpler model systems. One-pot protocols involving Suzuki-type reactions followed by acetylenic couplings have proven effective for creating conjugated enediynes with defined geometry. nii.ac.jp

Controlled Reactivity: A significant milestone has been the development of "triggering" mechanisms to initiate the Bergman cyclization under specific, mild conditions. nih.govresearchgate.net In natural products, this is often achieved through enzymatic or chemical activation of a peripheral functional group. nih.gov For synthetic systems, research has explored various triggers, including metal mediation, to lower the activation barrier of cycloaromatization for acyclic enediynes at ambient temperatures. acs.org

While specific, dedicated studies on this compound are not extensively documented in mainstream literature, the foundational knowledge from related structures provides a clear path for its investigation. The synthesis of homologous acyclic enediynes suggests that this compound can be prepared using established coupling strategies.

Table 1: Synthetic Approaches for Acyclic Enediyne Skeletons

Method Description Potential Applicability to this compound
Cadiot-Chodkiewicz / Hay Coupling Copper-catalyzed coupling of a terminal alkyne with a 1-haloalkyne or oxidative homocoupling of terminal alkynes. nii.ac.jp Highly applicable for coupling a C4 enyne fragment with a C6 alkyne fragment.
Palladium-Catalyzed Coupling Reactions like Sonogashira or Suzuki coupling are used to construct the carbon skeleton from smaller precursors. cdnsciencepub.comrsc.org Useful for building the decene-diyne backbone from vinyl and alkynyl components.

Emerging Challenges and Opportunities

The study of this compound and its analogues is not without its challenges, which in turn create significant research opportunities.

Challenges:

Controlling Reactivity: Acyclic enediynes like this compound are generally more stable than their cyclic counterparts and often require high temperatures (above 200 °C) to undergo thermal Bergman cyclization. wikipedia.orgacs.org This high thermal barrier limits their practical application where reactivity under physiological conditions is desired.

Selective Synthesis: Achieving stereoselectivity at the C1-C2 double bond (E vs. Z configuration) during synthesis can be challenging, yet it is crucial as the geometry can influence the cyclization kinetics and subsequent reactivity.

Handling and Stability: While more stable than strained cyclic enediynes, simple enediynes can still be volatile and susceptible to polymerization or decomposition, especially when purified. acs.orgescholarship.org

These challenges open doors for new avenues of research:

Opportunities:

Catalyst Development: There is a major opportunity to design and discover new transition-metal catalysts that can lower the activation energy for the cycloaromatization of this compound. acs.org Success in this area would enable its reactivity to be harnessed at or near room temperature, expanding its utility in materials science and synthetic chemistry.

Mechanistic Studies: this compound provides an excellent, uncomplicated model to study the fundamental kinetics and thermodynamics of the Bergman cyclization. rsc.org Computational and experimental studies on its cyclization can refine predictive models, such as the distortion/interaction model, which correlates the energy required to bend the alkyne units with the activation barrier. utexas.edursc.org

Discovery of Novel Natural Products: The explosion in genome sequencing has revealed a vast, untapped reservoir of biosynthetic gene clusters (BGCs) predicted to produce enediynes. nih.govnih.gov Mining these genetic resources could lead to the discovery of new natural products featuring the this compound core or closely related structures, providing new scaffolds for drug development. nih.govufl.edu

Table 2: Comparison of Cyclization Conditions for Various Enediynes

Compound Structure Type Cyclization Conditions Reference
cis-Hex-3-ene-1,5-diyne Acyclic (Parent) >155 °C (Pyrolysis) smu.edu
Cyclodeca-3-ene-1,5-diyne 10-membered Ring 37 °C wikipedia.org
Cyclohexeno acs.orgufl.educyclodeca-1,5-diyne-3-ene Fused 10-membered Ring 75 °C acs.orgescholarship.org

Outlook for Novel this compound Architectures and Transformations

The future of this compound chemistry is bright, with significant potential for the development of new molecular structures and chemical reactions. The simplicity of its backbone makes it an ideal building block for creating more complex, functional molecules.

Novel Architectures:

Polymer and Materials Science: The enediyne motif is a target for creating advanced materials. smu.edu this compound could be functionalized and polymerized to create novel carbon-rich polymers with interesting electronic and optical properties. The Bergman cyclization could be used as a method to cross-link or pattern these materials post-synthesis, a strategy explored for creating polyphenylene nanoribbons from enediyne precursors on surfaces. researchgate.net

Designed Enediyne Prodrugs: While this compound itself is too simple to be a selective therapeutic, it can serve as the "warhead" component in more elaborate prodrug designs. psu.edu Future research could focus on attaching substituent groups to the decadiyne chain that act as triggers or targeting moieties. For example, incorporating it into architectures like crown ethers could allow its reactivity to be switched on by the binding of a specific metal ion. acs.org

Molecular Scaffolding: The rigid, linear nature of the diyne unit makes it an excellent component for molecular scaffolding. acs.org this compound and its derivatives can be used as building blocks to construct complex, three-dimensional architectures with precisely defined geometries for applications in host-guest chemistry and nanotechnology.

Novel Transformations:

Catalytic Hydrofunctionalization: Beyond cycloaromatization, the triple bonds of this compound are ripe for other transformations. Catalytic hydrofunctionalization reactions (e.g., hydroamination, hydroboration) could be used to selectively add functional groups across one or both alkyne units. rsc.orgmdpi.com This would provide a powerful method for converting this simple hydrocarbon into a wide range of more complex and functionalized products.

Domino Reactions: The conjugated system of this compound is an ideal substrate for domino or cascade reactions. A single synthetic operation could trigger a series of bond-forming events to rapidly construct complex heterocyclic or polycyclic structures from this simple starting material. rsc.org

Controlled Automerization: Recent studies on a related cyclic enediyne showed it can undergo a reversible automerization (rearrangement to an identical structure) via a p-benzyne intermediate without decomposition. acs.orgescholarship.org Investigating whether this compound can undergo similar controlled rearrangements under specific conditions could open up new possibilities for dynamic chemical systems.

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